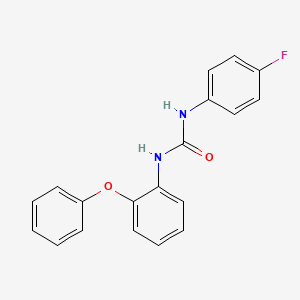![molecular formula C21H22N4O2 B5849494 (E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine](/img/structure/B5849494.png)
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine is a complex organic compound that features a benzimidazole core linked to a benzodioxole moiety and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The benzodioxole moiety can be introduced through a condensation reaction with appropriate aldehydes. The final step involves the formation of the imine linkage, which can be achieved by reacting the intermediate with pyrrolidine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.
化学反応の分析
Types of Reactions
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzodioxole rings, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction typically produces amines.
科学的研究の応用
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The benzodioxole moiety may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine ring can modulate its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Vanillin acetate: A simpler aromatic compound with a methoxy group and an acetate ester.
Methyl 4-fluorobenzoate: Contains a fluorine substituent on a benzoate ester.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a boronic acid ester and a pyrazole ring.
Uniqueness
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine is unique due to its complex structure, which combines multiple functional groups and aromatic systems
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-6-18-17(5-1)23-21(25(18)12-11-24-9-3-4-10-24)22-14-16-7-8-19-20(13-16)27-15-26-19/h1-2,5-8,13-14H,3-4,9-12,15H2/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTVQQNRBUTIJA-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2/N=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5849434.png)
![(2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B5849446.png)
![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5849454.png)

![2-[(3-Chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)


![2-methyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B5849501.png)

![2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5849504.png)
